molecular formula C9H8FNO2 B12617957 Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate CAS No. 917760-92-0

Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate

Cat. No.: B12617957
CAS No.: 917760-92-0
M. Wt: 181.16 g/mol
InChI Key: SCHNDHNOGDAASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate: is an organic compound with the molecular formula C9H8FNO2 . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a fluorine atom at the 5-position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate typically involves the reaction of 5-fluoropyridine-2-carbaldehyde with methyl acrylate in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated pyridine derivatives on biological systems. It is also used in the development of fluorescent probes and imaging agents .

Medicine: Its fluorine atom enhances the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and functional groups .

Comparison with Similar Compounds

  • Methyl 3-(5-chloropyridin-2-yl)prop-2-enoate
  • Methyl 3-(5-bromopyridin-2-yl)prop-2-enoate
  • Methyl 3-(5-iodopyridin-2-yl)prop-2-enoate

Comparison: Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more suitable for drug development. Compared to its chlorinated, brominated, and iodinated analogs, the fluorinated compound exhibits higher binding affinity and selectivity towards specific molecular targets .

Properties

CAS No.

917760-92-0

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate

InChI

InChI=1S/C9H8FNO2/c1-13-9(12)5-4-8-3-2-7(10)6-11-8/h2-6H,1H3

InChI Key

SCHNDHNOGDAASE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=NC=C(C=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.